N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c18-12-6-5-10(17(19,20)21)7-14(12)23-15(25)8-24-9-22-13-4-2-1-3-11(13)16(24)26/h5-7,9H,1-4,8H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWCWDWKTQUODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current knowledge regarding its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H13ClF3N3O2
- Molecular Weight : 383.75 g/mol
- CAS Number : 1008946-71-1
Anticancer Activity
Quinazoline derivatives, including those similar to this compound, have been extensively studied for their anticancer properties. Research indicates that quinazoline derivatives can inhibit various cancer cell lines effectively.
- Mechanism of Action : Many quinazoline derivatives function as inhibitors of key enzymes involved in cancer cell proliferation. For instance, compounds that inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase show promising results in reducing tumor growth.
- Cell Line Studies : In vitro studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer), K562 (chronic myeloid leukemia), and HL-60 (acute promyelocytic leukemia). For example:
Anti-inflammatory and Analgesic Properties
In addition to anticancer activity, quinazoline derivatives have been evaluated for their anti-inflammatory and analgesic properties. A study reported that certain quinazoline derivatives exhibited mild to good analgesic effects along with anti-inflammatory activity in various experimental models .
Case Study 1: Antitumor Efficacy
A series of novel quinazoline derivatives were synthesized and tested for their antitumor efficacy. The results indicated that compounds with halogen substitutions (like chlorine and trifluoromethyl groups) showed enhanced cytotoxicity against multiple cancer cell lines. The structure-activity relationship (SAR) analysis suggested that these substitutions play a crucial role in enhancing biological activity .
Case Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, docking studies revealed that certain quinazoline derivatives bind effectively to the ATP-binding site of kinases involved in cancer progression. This binding inhibits their activity and leads to reduced proliferation of cancer cells .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with four structurally related acetamide derivatives (data derived from , and 7):
Implications of Structural Variations
Heterocyclic Core: The tetrahydroquinazolinone in the target compound and ’s analog offers a hydrogen-bond acceptor (C=O) and a partially saturated ring, which may enhance binding to enzymes like kinases or proteases. In contrast, thiadiazole () and triazoloquinoxaline () cores introduce aromaticity and sulfur/nitrogen-rich environments, possibly favoring interactions with metal ions or hydrophobic pockets .
Phenyl Substituent Positioning: The 2-chloro-5-(trifluoromethyl) configuration in the target compound and ’s analog creates a meta-substitution pattern, which may optimize steric and electronic effects for target engagement.
Functional Groups :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
